molecular formula C7H5BrF4N2O2 B2896997 4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2418642-23-4

4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2896997
CAS No.: 2418642-23-4
M. Wt: 305.027
InChI Key: DLYLBWOCLMPXOB-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C5H4BrFN2·C2HF3O2 It is an organic compound that combines a pyridine ring substituted with bromine and fluorine atoms, and an amine group, with trifluoroacetic acid

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another method includes the use of palladium-catalyzed homo-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets would depend on the context of its application, such as in pharmaceuticals or agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid is unique due to the combination of bromine, fluorine, and amine functional groups on the pyridine ring, along with the presence of trifluoroacetic acid. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-5-fluoropyridin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2.C2HF3O2/c6-5-3(7)1-9-2-4(5)8;3-2(4,5)1(6)7/h1-2H,8H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYLBWOCLMPXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Br)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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